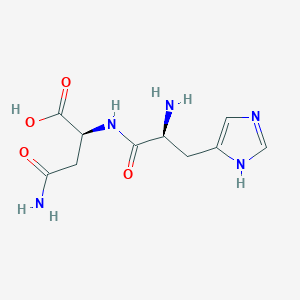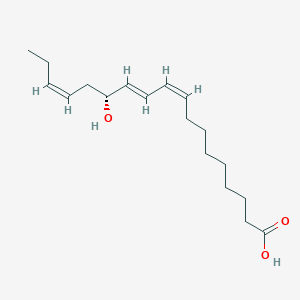
5-(2-Bromoethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoethyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C7H6BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent like thionyl chloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene-2-carboxamide by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-(2-substituted)thiophene-2-carboxamides.
Oxidation: Formation of thiophene-2-carboxamide sulfoxides or sulfones.
Reduction: Formation of thiophene-2-carboxamide.
Applications De Recherche Scientifique
Chemistry: 5-(2-Bromoethyl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and as ligands in coordination chemistry .
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The bromine atom in this compound can be replaced with various functional groups to explore different biological activities .
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets, such as receptors or enzymes .
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
- 5-(2-Chloroethyl)thiophene-2-carboxamide
- 5-(2-Iodoethyl)thiophene-2-carboxamide
- 5-(2-Fluoroethyl)thiophene-2-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity can be advantageous in synthesizing a variety of derivatives.
- Reactivity: Bromine is a better leaving group than chlorine and fluorine, making this compound more suitable for substitution reactions.
- Applications: While all these compounds can be used in similar applications, the specific properties of the bromine atom can lead to unique interactions in biological systems and materials science .
Propriétés
Numéro CAS |
137375-11-2 |
|---|---|
Formule moléculaire |
C7H8BrNOS |
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
5-(2-bromoethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C7H8BrNOS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H2,9,10) |
Clé InChI |
JVLZYQUFIRONBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(=O)N)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)




![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)


![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
